molecular formula C8H6N2O2 B167913 3-Methyl-2-nitrobenzonitrile CAS No. 1885-77-4

3-Methyl-2-nitrobenzonitrile

Cat. No.: B167913
CAS No.: 1885-77-4
M. Wt: 162.15 g/mol
InChI Key: MIDHYAOVUFWYPU-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrobenzonitrile typically involves nitration of 3-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The nitration reaction proceeds as follows: [ \text{C}_8\text{H}_7\text{N} + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_6\text{N}_2\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-methyl-2-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions, forming 3-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 3-Methyl-2-aminobenzonitrile.

    Substitution: 3-Methoxy-2-nitrobenzonitrile.

    Oxidation: 3-Nitrobenzoic acid.

Scientific Research Applications

3-Methyl-2-nitrobenzonitrile is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrobenzonitrile depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific chemical reactions and applications.

Comparison with Similar Compounds

    2-Methyl-3-nitrobenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3-Methyl-4-nitrobenzonitrile: Another isomer with the nitro group at the fourth position, affecting its chemical properties.

    3-Methylbenzonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

Uniqueness: 3-Methyl-2-nitrobenzonitrile is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and various research applications.

Properties

IUPAC Name

3-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHYAOVUFWYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309649
Record name 3-Methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-77-4
Record name 3-Methyl-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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